Candesartan Cilexetil-d11
Overview
Description
Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .
Synthesis Analysis
The synthesis of Candesartan Cilexetil involves the preparation of the key intermediate: methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate . The process also involves the formation of particles in the nanorange lower than 300 nm .Molecular Structure Analysis
Candesartan Cilexetil has a molecular formula of C33H34N6O6 . It has a complex structure with multiple functional groups, including a benzimidazole ring and a tetrazole ring .Chemical Reactions Analysis
Candesartan Cilexetil undergoes hydrolysis and transesterification reactions during the solid phase extraction procedure . The forced degradation studies of Candesartan Cilexetil have shown improved dissolution indicating instant formation of nanocrystals along with amorphization .Physical And Chemical Properties Analysis
Candesartan Cilexetil has a density of 1.4±0.1 g/cm3, a boiling point of 843.3±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It also has a molar refractivity of 165.5±0.5 cm3 and a polar surface area of 143 Å2 .Scientific Research Applications
Cardiovascular Disease Management
Candesartan Cilexetil, an angiotensin II receptor antagonist, has shown potential in cardiovascular disease management. Studies have explored its effects on stem cell mobilization, cytogenetic, and cytokinetic parameters in vitro, suggesting its use in developing new therapies for cardiovascular diseases. For instance, the combination of Candesartan Cilexetil with antioxidants like resveratrol has been investigated for its ability to increase the formation of CD117+ stem cells, indicating a potential for enhancing cardiac repair mechanisms while minimizing cytotoxic effects (Beliayeva & Garmanchuk, 2019).
Drug Delivery Systems
Research has also focused on improving the solubility and bioavailability of Candesartan Cilexetil through innovative drug delivery systems. Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and solid lipid nanoparticles (SLNs) have been developed to enhance its oral bioavailability. These systems aim to overcome the challenges associated with the drug's low solubility, providing a more efficient mechanism for drug delivery and absorption (Singh & Sharma, 2022; Dudhipala & Veerabrahma, 2016).
Molecular and Cellular Mechanisms
Further studies have elucidated the molecular and cellular mechanisms through which Candesartan Cilexetil exerts its effects, including its interaction with the renin-angiotensin system (RAS) and its impact on endoplasmic reticulum stress and apoptosis. For instance, research on cardiac myosin-induced cardiotoxicity suggests that Candesartan Cilexetil can reduce myocardial damage through the ACE2-Ang (1-7)-mas axis, highlighting its role in modulating cellular stress pathways and apoptosis in dilated cardiomyopathy (Arumugam et al., 2012).
Analytical and Spectroscopic Methods
The development of analytical and spectroscopic methods for the analysis of Candesartan Cilexetil has also been a focus of research. These methods are essential for the quality control and pharmacodynamic studies of the drug, ensuring its effectiveness and safety in pharmaceutical formulations (Chauhan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Candesartan Cilexetil is being studied for its potential use in treating conditions such as stroke, migraine, atrial fibrillation, hypertrophy obstructive or nonobstructive cardiomyopathy, and diabetic or non-diabetic renal diseases . The future of Candesartan Cilexetil lies in its potential to treat a wider range of conditions beyond hypertension and heart failure.
Properties
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-XLHVCENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.